molecular formula C11H14F3N3 B13941684 2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine

2-(Piperazin-1-yl)-5-(trifluoromethyl)benzenamine

Cat. No.: B13941684
M. Wt: 245.24 g/mol
InChI Key: BJVQUBORKZNJPC-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a piperazine ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-5-(trifluoromethyl)aniline typically involves the introduction of the piperazine and trifluoromethyl groups onto an aniline derivative. One common method involves the nucleophilic aromatic substitution reaction where a piperazine derivative reacts with a trifluoromethyl-substituted aniline under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the piperazine ring.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-(Piperazin-1-yl)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties has shown promise in developing new therapeutic agents.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)-3-(trifluoromethyl)aniline
  • 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
  • 2-Piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]-acetamide

Uniqueness

2-(Piperazin-1-yl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The presence of the piperazine ring also contributes to its distinct pharmacological profile, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(9(15)7-8)17-5-3-16-4-6-17/h1-2,7,16H,3-6,15H2

InChI Key

BJVQUBORKZNJPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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